4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

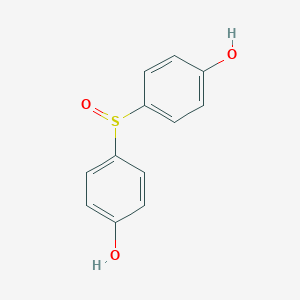

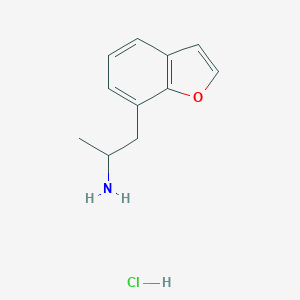

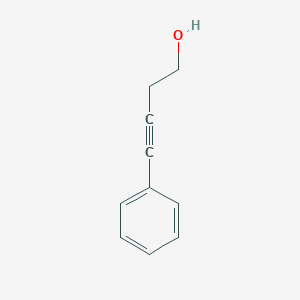

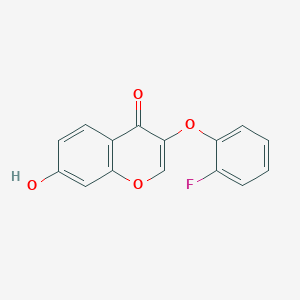

The compound “4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-” is a derivative of 4H-1-benzopyran-4-one . It is used as an active ingredient in pharmaceutical compositions . The compound is also known by its synonyms 3-(2-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4h-chromen-4-one .

Molecular Structure Analysis

The molecular formula of the compound is C16H8F4O4 . Unfortunately, the specific structural details or the 3D conformation of the molecule are not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of the compound is 340.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Flavonoid Isolation and Structural Analysis

- The compound is related to flavonoids, as seen in a study where a similar molecule, a flavonoid, was isolated from traditional Chinese medicine, showcasing the structural intricacies and intermolecular hydrogen bonding within its molecular conformation (Geng et al., 2011).

Synthesis of Pharmaceutical Intermediates

- A similar compound was identified as a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process involved multiple steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating the complexity and potential industrial applications of such compounds (Xin-zhi, 2007).

Fluorescent Probe Development

- Flavonols, structurally related to 4H-1-Benzopyran-4-one, have been used as skeletons for the design of small-molecule fluorescent probes due to their unique environmental-sensitive dual emissions. This highlights the application of such compounds in creating probes for diverse sensing applications including the detection of ions, biological species, and environmental hazards (Qin et al., 2021).

Anti-estrogenic Properties

- Analogues of 4H-1-Benzopyran-4-one were synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities, indicating the potential use of these compounds in hormonal therapies and breast cancer treatment (Saeed et al., 1990).

Catalysis in Organic Synthesis

- A study showcased the use of TiO2 NPs-Coated Carbon Nanotubes as a catalyst for the synthesis of derivatives of 2H-1-benzopyran, highlighting the role of such compounds in promoting green and efficient synthesis processes in organic chemistry (Abdolmohammadi, 2018).

Molecular Conformation and Stability Analysis

- The compound is structurally similar to 3-Benzylchroman-4-ones, which are known for their therapeutic properties. Studies involving single-crystal X-ray crystallographic studies, DFT, Hirshfeld surface, and energy framework analysis shed light on the role of OH substitution in stabilizing their three-dimensional structures (Salam et al., 2021).

Propiedades

IUPAC Name |

3-(2-fluorophenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFNGSXGVNKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160158 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

CAS RN |

137374-74-4 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)